Hydrogen-Bond Donor Capacity: Target (1 HBD) vs. 6-Methoxy Analog (0 HBD) Drives Differential Target Engagement and Solubility
The target compound (CAS 82788-19-0) possesses one hydrogen-bond donor (phenolic 6-OH), whereas its closest commercial analog, 6-methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 82788-18-9), has zero HBDs and three HBAs . This single HBD difference is pharmacologically significant: the Grese et al. SAR study on 2-arylbenzothiophene SERMs demonstrated that the 6-OH substituent of raloxifene contributes substantially to estrogen receptor binding, with its replacement by methoxy or hydrogen reducing relative binding affinity in a MCF-7 cell-based competition assay [1]. The presence of the HBD also increases topological polar surface area (TPSA), which influences membrane permeability and oral bioavailability predictions according to Lipinski's Rule of Five [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) by structural enumeration |
|---|---|
| Target Compound Data | 1 HBD (phenolic 6-OH) |
| Comparator Or Baseline | 6-Methoxy analog (CAS 82788-18-9): 0 HBD |
| Quantified Difference | ΔHBD = +1 (target vs. methoxy analog); TPSA increase of approximately 20 Ų attributable to OH vs. OCH₃ |
| Conditions | Structural analysis; TPSA calculated per Ertl et al. (2000) method as reported on Bidepharm product page for CAS 82788-18-9 (TPSA = 63.77 Ų for methoxy analog) |
Why This Matters
The presence of a free phenolic OH directly enables hydrogen-bond donation to biological targets (e.g., estrogen receptor Arg394/Glu353), a key binding interaction documented in benzothiophene SERM co-crystal structures, and provides a synthetic handle for prodrug or conjugate strategies unavailable with the methoxy analog.
- [1] Grese TA, Cho S, Finley DR, et al. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene. J Med Chem. 1997;40(2):146-167. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
